Methyl 2-(methylsulfamoyl)benzoate, also known as methyl 2-methoxy-5-(methylsulfonyl)benzoate, is a chemical compound with the molecular formula and a molecular weight of 244.26 g/mol. This compound features a methylsulfamoyl group, which is significant in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a sulfonamide derivative.
Methyl 2-(methylsulfamoyl)benzoate is classified under sulfonamides, which are compounds containing a sulfonamide functional group. It is often synthesized from starting materials like 2-methoxy-5-chlorobenzoic acid and sodium amino sulfinates. This compound can be categorized within the broader class of benzoate esters, which are esters derived from benzoic acid.
The synthesis of methyl 2-(methylsulfamoyl)benzoate can be achieved through several methods, primarily involving nucleophilic substitution reactions. One notable method includes the reaction of 2-methoxy-5-chlorobenzoic acid with sodium amino sulfinates in the presence of solvents and catalysts.
This method has been noted for its high yield and purity, making it suitable for industrial production .
The molecular structure of methyl 2-(methylsulfamoyl)benzoate consists of a benzoate moiety substituted with a methoxy group and a methylsulfamoyl group. The structural representation can be described using the following identifiers:
COC(=O)c1cc(ccc1OC)S(=O)(=O)C
InChI=1S/C10H12O5S/c1-14-9-5-4-7(16(3,12)13)6-8(9)10(11)15-2/h4-6H,1-3H3
The compound exhibits characteristics typical of aromatic sulfonamides, including resonance stabilization due to the aromatic ring.
Methyl 2-(methylsulfamoyl)benzoate participates in various chemical reactions typical of sulfonamide compounds:
These reactions are crucial for synthesizing more complex derivatives used in medicinal chemistry .
The mechanism of action for methyl 2-(methylsulfamoyl)benzoate primarily revolves around its role as an inhibitor in various biochemical pathways. As a sulfonamide derivative, it may act by inhibiting enzymes involved in folic acid synthesis in bacteria, thus exhibiting antibacterial properties.
Methyl 2-(methylsulfamoyl)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceutical formulations .
Methyl 2-(methylsulfamoyl)benzoate has several important applications in scientific research and industry:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0